3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide
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Overview
Description
3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a chlorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of 2-methylbenzenesulfonamide, followed by the introduction of the thiophene ring through a nucleophilic substitution reaction. The hydroxypropyl group can be added via an alkylation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamides.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The thiophene ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-hydroxy-2-(furan-2-yl)propyl)-2-methylbenzenesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
3-chloro-N-(2-hydroxy-2-(pyridin-2-yl)propyl)-2-methylbenzenesulfonamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide is unique due to the presence of the thiophene ring, which can confer different electronic and steric properties compared to similar compounds with furan or pyridine rings. This uniqueness can lead to different biological activities and applications.
Properties
IUPAC Name |
3-chloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S2/c1-10-11(15)5-3-6-12(10)21(18,19)16-9-14(2,17)13-7-4-8-20-13/h3-8,16-17H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRSFBFUAGXCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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